molecular formula C15H19N3OS2 B10944513 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Katalognummer: B10944513
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: WMQOREXEGSDYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 5,6-dimethyl-1,3-benzothiazole-2-amine with tetrahydro-2-furanylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethyl sulfoxide, and acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLPROPANE-1,3-DIAMINE
  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)GUANIDINE
  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLETHANE-1,2-DIAMINE

Uniqueness

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro-2-furanylmethyl group enhances its solubility and bioavailability, making it a promising candidate for various applications compared to its similar compounds.

Eigenschaften

Molekularformel

C15H19N3OS2

Molekulargewicht

321.5 g/mol

IUPAC-Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C15H19N3OS2/c1-9-6-12-13(7-10(9)2)21-15(17-12)18-14(20)16-8-11-4-3-5-19-11/h6-7,11H,3-5,8H2,1-2H3,(H2,16,17,18,20)

InChI-Schlüssel

WMQOREXEGSDYOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=S)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.